molecular formula C19H19N3O4S B3496888 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3496888
M. Wt: 385.4 g/mol
InChI Key: ZREJMSQGHPOFBF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxole and benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole and benzodiazole intermediates, which are then coupled through a series of reactions involving nucleophilic substitution and amide bond formation. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various organic solvents such as dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole moiety, using reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent, due to its ability to induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to various cellular effects. For example, in cancer cells, it may inhibit key signaling pathways, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another compound with the benzodioxole moiety, used in different chemical and biological contexts.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of benzodioxole and benzodiazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-24-13-4-5-14-15(8-13)22-19(21-14)27-10-18(23)20-9-12-3-6-16-17(7-12)26-11-25-16/h3-8H,2,9-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREJMSQGHPOFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

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